molecular formula C10H18S B14563067 (1S,5R)-5-Methyl-2-(propan-2-yl)cyclohex-2-ene-1-thiol CAS No. 61758-18-7

(1S,5R)-5-Methyl-2-(propan-2-yl)cyclohex-2-ene-1-thiol

Cat. No.: B14563067
CAS No.: 61758-18-7
M. Wt: 170.32 g/mol
InChI Key: NHGDVOMUDAIFJQ-SCZZXKLOSA-N
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Description

(1S,5R)-5-Methyl-2-(propan-2-yl)cyclohex-2-ene-1-thiol is an organic compound characterized by a cyclohexene ring substituted with a methyl group, an isopropyl group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-5-Methyl-2-(propan-2-yl)cyclohex-2-ene-1-thiol typically involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methyl and isopropyl groups: These groups can be introduced through alkylation reactions using reagents such as methyl iodide and isopropyl bromide.

    Addition of the thiol group: The thiol group can be introduced through thiolation reactions using reagents like thiourea or hydrogen sulfide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-5-Methyl-2-(propan-2-yl)cyclohex-2-ene-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding alkanes or alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,5R)-5-Methyl-2-(propan-2-yl)cyclohex-2-ene-1-thiol exerts its effects depends on its interactions with molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The compound may also interact with cellular pathways involved in redox regulation and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (1S,5R)-5-Methyl-2-(propan-2-yl)cyclohex-2-ene-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    (1S,5R)-5-Methyl-2-(propan-2-yl)cyclohex-2-ene-1-amine: Similar structure but with an amine group instead of a thiol group.

Uniqueness

(1S,5R)-5-Methyl-2-(propan-2-yl)cyclohex-2-ene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different functional groups.

Properties

CAS No.

61758-18-7

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

(1S,5R)-5-methyl-2-propan-2-ylcyclohex-2-ene-1-thiol

InChI

InChI=1S/C10H18S/c1-7(2)9-5-4-8(3)6-10(9)11/h5,7-8,10-11H,4,6H2,1-3H3/t8-,10+/m1/s1

InChI Key

NHGDVOMUDAIFJQ-SCZZXKLOSA-N

Isomeric SMILES

C[C@@H]1CC=C([C@H](C1)S)C(C)C

Canonical SMILES

CC1CC=C(C(C1)S)C(C)C

Origin of Product

United States

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